1,4-Diazaspiro[4.5]decan-2-one
Overview
Description
1,4-Diazaspiro[4.5]decan-2-one is a chemical compound with the molecular formula C8H14N2O . It has been studied for its potential as a chitin synthase inhibitor and has shown selective antifungal activities .
Synthesis Analysis
The synthesis of 1,4-Diazaspiro[4.5]decan-2-one involves a series of chemical reactions. A virtual screening workflow was performed to find new chemotypes of RIPK1 inhibitors, which led to the discovery of 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decan-2,4-dione (compound 8) as a hit compound . Further structural optimization identified a series of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 inhibitors .Molecular Structure Analysis
The molecular structure of 1,4-Diazaspiro[4.5]decan-2-one is characterized by a spirocyclic scaffold . The compound has a molecular weight of 154.21 g/mol . The IUPAC name for this compound is 1,4-diazaspiro [4.5]decan-3-one .Chemical Reactions Analysis
1,4-Diazaspiro[4.5]decan-2-one has been found to be a potent T-type calcium channel inhibitor with modest selectivity over L-type calcium channels . It has also been used in the synthesis of spiro derivatives .Physical And Chemical Properties Analysis
The compound has a molecular weight of 154.21 g/mol, a topological polar surface area of 41.1 Ų, and a complexity of 173 . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 .Scientific Research Applications
T-Type Calcium Channel Antagonists
1,4-Diazaspiro[4.5]decan-2-one derivatives have been studied for their potential as T-type calcium channel antagonists. Fritch and Krajewski (2010) explored this aspect by synthesizing compounds designed to match a T-type pharmacophore model. They found these compounds to be potent T-type calcium channel inhibitors with modest selectivity over L-type calcium channels (Fritch & Krajewski, 2010).
Prolyl Hydroxylase Domain-Containing Protein 2 (PHD2) Inhibitors
Deng et al. (2013) discovered a novel complex crystal structure of PHD2 enzyme with its inhibitor, a 1,4-Diazaspiro[4.5]decan-2-one analogue. This led to the development of compounds with high potency and good oral pharmacokinetic profiles, highlighting the potential of 1,4-Diazaspiro[4.5]decan-2-one derivatives in this domain (Deng et al., 2013).
CCR4 Antagonists for Immunomodulation
Shukla et al. (2016) synthesized 1,4-Diazaspiro[4.5]decan-2-one derivatives as CCR4 antagonists. These compounds exhibited high affinity and activity in binding and functional assays, with some also showing the ability to induce endocytosis of CCR4, a feature not common in small molecule antagonists of chemokine receptors (Shukla et al., 2016).
Chitin Synthase Inhibitors and Antifungal Agents
Li et al. (2019) designed 1,4-Diazaspiro[4.5]decan-2-one derivatives as potential chitin synthase inhibitors and antifungal agents. These compounds showed moderated to excellent potency against chitin synthase and displayed selective antifungal activities, suggesting their utility in this area (Li et al., 2019).
TYK2/JAK1 Inhibitors for Inflammatory Diseases
Yang et al. (2022) reported on 1,4-Diazaspiro[4.5]decan-2-one derivatives as selective TYK2/JAK1 inhibitors. Their research highlighted the therapeutic potential of these compounds in inflammatory diseases like acute ulcerative colitis, with compounds showing excellent potency and selectivity (Yang et al., 2022).
Future Directions
Research on 1,4-Diazaspiro[4.5]decan-2-one and its derivatives is ongoing, with a focus on their potential as inhibitors for various biological targets. For instance, they have been studied as potential chitin synthase inhibitors and antifungal agents , as well as potent RIPK1 kinase inhibitors . These findings suggest that 1,4-Diazaspiro[4.5]decan-2-one and its derivatives could have potential applications in the treatment of various diseases.
properties
IUPAC Name |
1,4-diazaspiro[4.5]decan-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c11-7-6-9-8(10-7)4-2-1-3-5-8/h9H,1-6H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZYHGIIDJMSJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)NCC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30519837 | |
Record name | 1,4-Diazaspiro[4.5]decan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30519837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diazaspiro[4.5]decan-2-one | |
CAS RN |
19718-88-8 | |
Record name | 1,4-Diazaspiro[4.5]decan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30519837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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